molecular formula C25H40ClN3O8 B194650 Landiolol hydrochloride CAS No. 144481-98-1

Landiolol hydrochloride

Número de catálogo B194650
Número CAS: 144481-98-1
Peso molecular: 546.1 g/mol
Clave InChI: DLPGJHSONYLBKP-IKGOIYPNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Landiolol hydrochloride is a highly cardio-selective beta-1 blocker with an ultra-short-acting half-life of 4 minutes . It was originally approved by Japan for the treatment of intraoperative tachyarrhythmias . Landiolol is used for the rapid control of ventricular rate and is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .


Synthesis Analysis

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .


Molecular Structure Analysis

The molecular formula of Landiolol hydrochloride is C25H40ClN3O8 . The molecular weight is 546.1 g/mol .


Chemical Reactions Analysis

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .


Physical And Chemical Properties Analysis

Landiolol hydrochloride has a molecular formula of C25H40ClN3O8 and a molecular weight of 546.1 g/mol . It should be stored at 4°C in sealed storage, away from moisture .

Aplicaciones Científicas De Investigación

Treatment of Atrial Fibrillation

  • Scientific Field : Cardiology
  • Application Summary : Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias . It has gained attention for its use in the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : Landiolol has a high β1-selectivity, potent negative chronotropic effect, a limited negative inotropic potential, and an ultrashort elimination half-life (around 4 min) .

Treatment of Tachyarrhythmia in Pediatric Patients

  • Scientific Field : Pediatric Cardiology
  • Application Summary : Landiolol has been used to treat tachyarrhythmia in pediatric patients .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : The landiolol infusion was effective in 18 pediatric patients (85.7%), as measured by the conversion to sinus rhythm or a reduced heart rate .

Treatment of Ventricular Fibrillation or Ventricular Tachycardia

  • Scientific Field : Cardiology
  • Application Summary : Landiolol has been approved for the treatment of ventricular fibrillation or ventricular tachycardia in Japan .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : Landiolol can be used as first-line treatment for acute ventricular rate control in patients with atrial fibrillation .

Heart Rate Control in Patients with Impaired Left Ventricular Function

  • Scientific Field : Cardiology
  • Application Summary : In patients with impaired left ventricular function (LVEF <40%, CI <2.5 L/min/m2, NYHA 3-4) e.g., after cardiac surgery, during ischemia or in septic states, lower doses of Landiolol have been used to achieve heart rate control .
  • Methods of Application : Landiolol is administered intravenously starting from 1 mcg/kg/min and increased in a stepwise fashion under close blood pressure monitoring up to 10 mcg /kg/min .
  • Results or Outcomes : Landiolol has been used safely to reduce a patient’s heart rate .

Use in Coronary CT Angiography

  • Scientific Field : Radiology
  • Application Summary : Landiolol is effective in reducing heart rate in patients undergoing coronary CT angiography, especially those who did not achieve the target heart rate despite taking oral β-blocker as a premedication .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : Landiolol has been found to be effective in further reducing heart rate in patients undergoing coronary CT angiography .

Treatment of Atrial Tachyarrhythmias and Acute Decompensated Heart Failure

  • Scientific Field : Cardiology
  • Application Summary : Landiolol has been used for rapid rate control in patients with atrial tachyarrhythmias and acute decompensated heart failure .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : When a high dosage (up to a maximum of 20 μg/kg/min) was used with a target of 20% reduction in HR, all patients were able to reach the target HR .

Pharmacokinetics and Pharmacodynamics Research

  • Scientific Field : Pharmacology
  • Application Summary : Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias . It has gained attention for its use in the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries . It may also have potential therapeutic effects for sepsis and pediatric patients .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : Landiolol has a high β1-selectivity, potent negative chronotropic effect, a limited negative inotropic potential, and an ultrashort elimination half-life (around 4 min) .

Treatment of Tachyarrhythmia of Various Etiologies in Pediatric Patients

  • Scientific Field : Pediatric Cardiology
  • Application Summary : Landiolol has been used to treat tachyarrhythmia in pediatric patients with various etiologies, especially those with atrial tachyarrhythmia during the perioperative period .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : Landiolol infusion was effective in pediatric patients (85.7%), as measured by the conversion to sinus rhythm or a reduced heart rate . No adverse effects were reported in any patient .

Safety And Hazards

Landiolol hydrochloride should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Landiolol is useful as a first-line therapy for the prevention of postoperative atrial fibrillation (POAF) after cardiac/non-cardiac surgery, fatal arrhythmias in heart failure patients and during PCI . Moreover, the potential therapeutic effect of landiolol for sepsis in pediatric patients is currently being explored . As positive RCT results continue to be published, new clinical uses and further clinical studies in various settings by cardiologists, intensivists and pediatric cardiologists are being conducted .

Propiedades

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPGJHSONYLBKP-IKGOIYPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048605
Record name Landiolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Landiolol hydrochloride

CAS RN

144481-98-1
Record name Landiolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144481-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Landiolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Landiolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Landiolol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Landiolol Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Landiolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Landiolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Landiolol hydrochloride
Reactant of Route 4
Landiolol hydrochloride
Reactant of Route 5
Landiolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Landiolol hydrochloride

Citations

For This Compound
922
Citations
A Sezai, K Minami, T Nakai, M Hata, I Yoshitake… - The Journal of Thoracic …, 2011 - Elsevier
… CArdiac surgery with landiolol hydrochloride for coronary artery bypass grafting (CABG) (PASCAL trial for CABG) was designed to investigate the efficacy of landiolol hydrochloride, an …
Number of citations: 96 www.sciencedirect.com
H Atarashi, A Kuruma, M Yashima… - Clinical …, 2000 - Wiley Online Library
… compound: (1) landiolol hydrochloride is metabolized very … offset of action; (4) landiolol hydrochloride has a higher β1-selectivity … These characteristics make landiolol hydrochloride a …
Number of citations: 110 ascpt.onlinelibrary.wiley.com
M Murakami, H Furuie, K Matsuguma… - Drug metabolism and …, 2005 - jstage.jst.go.jp
… Dosage of landiolol hydrochloride for the treatment of … Steady state blood levels of landiolol hydrochloride are … two dose escalation regimen of landiolol hydrochloride for usage gradual …
Number of citations: 47 www.jstage.jst.go.jp
T Ojima, M Nakamori, M Nakamura… - Journal of British …, 2017 - academic.oup.com
… The aim of this study was to evaluate whether landiolol hydrochloride was effective and safe in the prevention of atrial fibrillation after oesophagectomy, and to see whether a reduction …
Number of citations: 49 academic.oup.com
A Sezai, S Osaka, H Yaoita, Y Ishii, M Arimoto… - The Journal of thoracic …, 2015 - Elsevier
… We previously conducted a prospective study of landiolol hydrochloride (INN landiolol), an … This trial was performed to investigate the safety and efficacy of landiolol hydrochloride in …
Number of citations: 42 www.sciencedirect.com
M Sakaguchi, Y Sasaki, H Hirai, M Hosono… - International heart …, 2012 - jstage.jst.go.jp
… The goal of this prospective study was to examine the effects of landiolol hydrochloride on … Landiolol hydrochloride significantly reduced the occurrence of atrial fibrillation in the acute …
Number of citations: 38 www.jstage.jst.go.jp
Y Matsuishi, BJ Mathis, N Shimojo… - Vascular health and …, 2020 - Taylor & Francis
… of knowledge of landiolol hydrochloride in the management … Landiolol hydrochloride, a highly cardio-selective beta-1 … of knowledge of landiolol hydrochloride and the management …
Number of citations: 8 www.tandfonline.com
N Honda, S Nakade, H Kasai, Y Hashimoto… - Drug metabolism and …, 2008 - Elsevier
… Based on these features, landiolol hydrochloride has been … of the TCI system to landiolol hydrochloride administration is … However, a pharmacokinetic model of landiolol hydrochloride is …
Number of citations: 17 www.sciencedirect.com
N Taenaka, S Kikawa - American Journal of Cardiovascular Drugs, 2013 - Springer
… of esmolol hydrochloride and landiolol hydrochloride, the … of hypotension with landiolol hydrochloride in this study was … esmolol hydrochloride and landiolol hydrochloride have been …
Number of citations: 19 link.springer.com
C Tokunaga, Y Hiramatsu, S Kanemoto… - The annals of thoracic …, 2013 - Elsevier
… Also, our study did not make comparisons of landiolol hydrochloride with other anti-arrhythmic drugs including amiodarone. Further comparative studies with other anti-arrhythmic drugs …
Number of citations: 17 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.